1,1-Difluoropentane-2,4-dione
Overview
Description
1,1-Difluoropentane-2,4-dione is a chemical compound that is part of a broader class of difluorinated diones. These compounds are of interest due to their unique chemical properties and potential applications in organic synthesis and materials science. The papers provided discuss various aspects of difluorinated diones, including their synthesis, molecular structure, and reactivity in chemical reactions.
Synthesis Analysis
The synthesis of difluorinated compounds, such as 1,1-difluoropentane-2,4-dione, can be complex due to the presence of fluorine atoms. Paper describes the synthesis of difluorodienes through the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes using DBU. This process can lead to the formation of monoelimination products under mild conditions and unexpected trifluoro compounds under more vigorous conditions. Paper reports a one-pot synthesis method for 2-perfluoroalkanoylcyclohexane-1,3-diones, which could be related to the synthesis of 1,1-difluoropentane-2,4-dione, using N-perfluoroacylimidazole as an acylating agent.
Molecular Structure Analysis
The molecular structure of difluorinated diones is crucial for understanding their reactivity and physical properties. Paper provides insight into the structure of a related compound, 1,2,3,5-tetraarylpentane-1,5-dione, which was characterized by various spectroscopic techniques and single crystal X-ray diffraction analysis. The compound was found to crystallize in the monoclinic crystal system and exhibited a "W" conformation. Although not the exact compound , this study gives an idea of the structural aspects that might be relevant for 1,1-difluoropentane-2,4-dione.
Chemical Reactions Analysis
The reactivity of difluorinated diones in chemical reactions is a key area of interest. Paper mentions that 4-aryl-1,1-difluoro-1,3-butadienes, which are structurally similar to 1,1-difluoropentane-2,4-dione, react rapidly in Diels-Alder reactions with 4-phenyl-1,2,4-triazoline-3,5-dione. However, these dienes are unreactive toward several other dienophiles. Paper discusses the reaction of 1,1,1,5,5,5-hexafluoropentane-2,4-dione with hydrazines, leading to the formation of pyrazoles and dihydro-5-hydroxypyrazoles, which suggests that 1,1-difluoropentane-2,4-dione could also exhibit interesting reactivity with nitrogen nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1-difluoropentane-2,4-dione are not directly discussed in the provided papers. However, the properties of difluorinated compounds can generally be inferred from their molecular structure and reactivity patterns. The presence of fluorine atoms typically imparts high chemical and thermal stability, as well as unique electronic properties due to the high electronegativity of fluorine. The papers suggest that difluorinated diones have distinct reactivity profiles, which could be leveraged in synthetic applications .
Scientific Research Applications
Pharmaceuticals
1.1-Difluoropentane-2,4-dione has been used as a fluorogenic probe in the assay of dipeptidyl peptidase-4 enzyme inhibitor medicaments .
Method of Application
The primary amine functional group in Sitagliptin (STG), a dipeptidyl peptidase-4 enzyme inhibitor, enables coupling with pentane-2,4-dione to create a fluorescent molecule with the aid of formaldehyde (7.2% v/v) in the reaction . Spectrofluorimetric excitation and emission processes at 421.7 and 478.9 nm were used to follow the developed yield of dihydropyridine fluorophore .
Results
The technique was effectively used for research purposes to monitor STG in various dosage forms and/or spiking biological fluids . The regulated linearity was observed at STG concentration intervals from 0.1 to 1.5 µg/mL .
Organic Semiconducting Materials
1,1-Difluoropentane-2,4-dione has been used in the development of organic semiconducting materials such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) .
Fluorogenic Probe
1,1-Difluoropentane-2,4-dione has been used as a fluorogenic probe in the assay of dipeptidyl peptidase-4 enzyme inhibitor medicaments .
Method of Application
The functional amine primary group in Sitagliptin (STG), a dipeptidyl peptidase-4 enzyme inhibitor, enables coupling with pentane-2,4-dione to create a fluorescent molecule with the aid of formaldehyde (7.2% v/v) in the reaction . Spectrofluorimetric excitation and emission processes at 421.7 and 478.9 nm were used to follow the developed yield of dihydropyridine fluorophore .
Results
The technique was effectively used for research purposes to monitor STG in various dosage forms and/or spiking biological fluids . The regulated linearity was observed at STG concentration intervals from 0.1 to 1.5 µg/mL .
Synthesis of Difluoroacetyl Hexahydropyrimidine Derivatives
1,1-Difluoropentane-2,4-dione has been used in the synthesis of novel difluoroacetyl hexahydropyrimidine derivatives .
Fluorogenic Probe
1,1-Difluoropentane-2,4-dione has been used as a fluorogenic probe in the assay of dipeptidyl peptidase-4 enzyme inhibitor medicaments .
Method of Application
The functional amine primary group in Sitagliptin (STG), a dipeptidyl peptidase-4 enzyme inhibitor, enables coupling with pentane-2,4-dione to create a fluorescent molecule with the aid of formaldehyde (7.2% v/v) in the reaction . Spectrofluorimetric excitation and emission processes at 421.7 and 478.9 nm were used to follow the developed yield of dihydropyridine fluorophore .
Results
The technique was effectively used for research purposes to monitor STG in various dosage forms and/or spiking biological fluids . The regulated linearity was observed at STG concentration intervals from 0.1 to 1.5 µg/mL .
Synthesis of Difluoroacetyl Hexahydropyrimidine Derivatives
1,1-Difluoropentane-2,4-dione has been used in the synthesis of novel difluoroacetyl hexahydropyrimidine derivatives .
Safety And Hazards
1,1-Difluoropentane-2,4-dione is classified as a danger according to the GHS classification . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area or outdoors is advised .
properties
IUPAC Name |
1,1-difluoropentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-3(8)2-4(9)5(6)7/h5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGVULWHXORSOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380971 | |
Record name | 1,1-difluoropentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoropentane-2,4-dione | |
CAS RN |
41739-23-5 | |
Record name | 1,1-difluoropentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Difluoropentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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